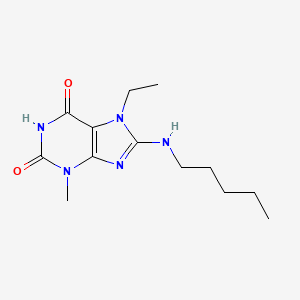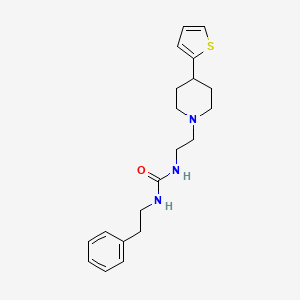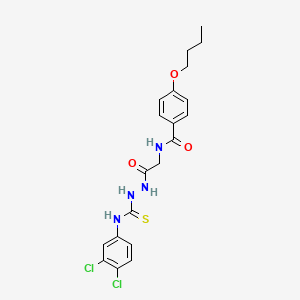
7-ethyl-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-ethyl-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of xanthine derivatives. This compound has been studied for its potential use in scientific research due to its unique properties.
Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- Synthesis and Antidepressant Properties : A study focused on synthesizing a compound with antidepressant activity through the reaction of specific precursors, demonstrating pronounced effects at a certain dosage (Khaliullin et al., 2018).
- Cardiovascular Activity : Another research effort synthesized and tested derivatives for cardiovascular benefits, including antiarrhythmic and hypotensive effects, alongside their receptor affinities (Chłoń-Rzepa et al., 2004).
- Unusual Chemical Reactions : An unusual reaction in the synthesis of certain purine derivatives was studied, providing insights into chemical reaction dynamics and product formation (Khaliullin & Shabalina, 2020).
Biological Activities and Applications
- Antitumor Activity and Vascular Effects : Research into novel heterocycles related to purine derivatives showed antitumor activity against specific leukemia types and explored their vascular relaxing effects (Ueda et al., 1987).
- Inhibitory Effects Against SARS Coronavirus Helicase : A study identified a new chemical inhibitor with potential as a SARS coronavirus inhibitor, highlighting the therapeutic potential against viral enzymes (Cho et al., 2015).
Protective Groups in Synthesis
- Use of Thietanyl Protection : The synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones explored the use of thietanyl as a protective group, providing a novel route for the synthesis of purine derivatives (Khaliullin & Shabalina, 2020).
Properties
IUPAC Name |
7-ethyl-3-methyl-8-(pentylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-4-6-7-8-14-12-15-10-9(18(12)5-2)11(19)16-13(20)17(10)3/h4-8H2,1-3H3,(H,14,15)(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUKBFAFDWBKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=C(N1CC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2638160.png)

![8-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2638163.png)
![5-methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2638164.png)
![tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)
![Methyl (6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) carbonate](/img/structure/B2638166.png)


![N-(4-Chlorophenyl)-2-({5-phenylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2638172.png)
![2-(Chloromethyl)-1,4,8-trioxaspiro[4.5]decane](/img/structure/B2638173.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2638174.png)
![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine](/img/structure/B2638175.png)

![2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide](/img/structure/B2638179.png)
